Aqueous Solubility and LogP: Enabling Water-Compatible Reaction and Workup Conditions
Methyl 1-methyl-2-pyrroleacetate exhibits a measured aqueous solubility of 8.3 g/L at 20 °C and a calculated LogP of 0.74, reflecting a balanced hydrophilic-lipophilic profile [1]. In contrast, the ethyl analog (CAS 49669-45-6) lacks published solubility data, but class-level inference predicts a higher LogP (typically +0.5 log units per additional methylene) and reduced water solubility due to the larger ethyl ester group. The acid form (1-methylpyrrole-2-acetic acid, CAS 21898-59-9) has a lower LogP of 0.65 [2], making it more polar and potentially less compatible with certain extraction solvents. The methyl ester thus occupies a distinct operational window for synthetic transformations that require partial water solubility without full ionic character.
| Evidence Dimension | Aqueous solubility (20 °C) and calculated LogP |
|---|---|
| Target Compound Data | 8.3 g/L; LogP 0.74 |
| Comparator Or Baseline | Ethyl 1-methyl-2-pyrroleacetate: solubility N/A, LogP not reported (inferred higher); Acid analog: LogP 0.65 |
| Quantified Difference | LogP difference of +0.09 vs acid; inferred lower solubility vs methyl ester |
| Conditions | Measured solubility at 20 °C in water; LogP calculated via standard fragment-based method |
Why This Matters
This solubility profile makes the methyl ester uniquely suitable for aqueous-organic biphasic reactions and facilitates product isolation without the extreme hydrophilicity of the free acid.
- [1] ChemSrc. (n.d.). Methyl 1-methyl-2-pyrroleacetate (CAS 51856-79-2). Properties including solubility and LogP. View Source
- [2] Molbase. (n.d.). 1-Methylpyrrole-2-acetic acid (CAS 21898-59-9). LogP value. View Source
